molecular formula C23H23N5O2 B2928990 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide CAS No. 894993-44-3

2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide

Cat. No. B2928990
CAS RN: 894993-44-3
M. Wt: 401.47
InChI Key: XRBVTWPCGFSQRH-UHFFFAOYSA-N
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Description

The compound “2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a type of heterocyclic compound . This group is fused with a phenyl ring that is substituted with two methyl groups . The compound also contains an acetamide group, which is a type of amide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group would form a bicyclic structure with a nitrogen atom at the 1-position . The phenethylacetamide group would be attached to this bicyclic structure .

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial properties. Studies involving the synthesis of novel compounds within this class have demonstrated their efficacy against a range of bacterial and fungal pathogens. These compounds have been tested for their antibacterial and antifungal activities, showing promising results in combating microbial infections (Bondock et al., 2008; Kamal et al., 2015).

Anticancer Activity

Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown a range of activities against different cancer cell lines, including breast, colon, and liver cancers. The mechanisms of action often involve inhibition of specific cellular pathways critical for cancer cell proliferation and survival. This highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives as lead compounds in the development of new anticancer therapies (El-Morsy et al., 2017; Abdellatif et al., 2014).

Neuroinflammation Imaging

Pyrazolo[3,4-d]pyrimidine derivatives have been explored as ligands for the translocator protein 18 kDa (TSPO), which is an early biomarker of neuroinflammatory processes. These compounds, upon radiolabeling with fluorine-18, have been used in positron emission tomography (PET) imaging to visualize and quantify neuroinflammatory conditions in vivo. This application is crucial for the early diagnosis and monitoring of neurodegenerative diseases (Damont et al., 2015).

Antiprotozoal and Insecticidal Properties

The structural versatility of pyrazolo[3,4-d]pyrimidine derivatives allows for their investigation in various biological activities, including antiprotozoal and insecticidal effects. Research has been conducted to synthesize and evaluate these compounds for their potential to inhibit the growth of protozoan parasites and control insect populations, contributing to the development of new antiprotozoal agents and insecticides (Deohate & Palaspagar, 2020).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological data .

Future Directions

The future directions for research on this compound would depend on its biological or pharmacological activity. If it shows promising activity, it could be further optimized and studied for potential therapeutic applications .

properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-16-7-6-10-20(17(16)2)28-22-19(13-26-28)23(30)27(15-25-22)14-21(29)24-12-11-18-8-4-3-5-9-18/h3-10,13,15H,11-12,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBVTWPCGFSQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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